molecular formula C6H7ClN2O2 B1310904 methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate CAS No. 1001499-93-9

methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B1310904
CAS No.: 1001499-93-9
M. Wt: 174.58 g/mol
InChI Key: YJAPJBQYSZBBCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 1H-pyrazole-5-carboxylic acid with chloromethyl methyl ether in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group. The general reaction scheme is as follows:

  • Dissolve 1H-pyrazole-5-carboxylic acid in an anhydrous solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add chloromethyl methyl ether to the reaction mixture while maintaining the temperature at around 0°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic substitution: Substituted pyrazoles with various functional groups depending on the nucleophile used.

    Oxidation: Pyrazole N-oxides.

    Reduction: Methyl 1-(hydroxymethyl)-1H-pyrazole-5-carboxylate.

Scientific Research Applications

Methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates for treating diseases such as cancer and inflammation.

    Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.

    Material Science: It is employed in the synthesis of functional materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or proteases, leading to the modulation of signaling pathways and cellular processes. The chloromethyl group can also form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate can be compared with other similar compounds such as:

    Methyl 1-(bromomethyl)-1H-pyrazole-5-carboxylate: Similar in structure but with a bromomethyl group instead of a chloromethyl group. The bromomethyl group is more reactive in nucleophilic substitution reactions.

    Methyl 1-(hydroxymethyl)-1H-pyrazole-5-carboxylate: Contains a hydroxymethyl group instead of a chloromethyl group. This compound is less reactive but can undergo further functionalization.

    Methyl 1-(methylthio)-1H-pyrazole-5-carboxylate: Contains a methylthio group, which imparts different electronic properties and reactivity compared to the chloromethyl group.

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate for various chemical transformations and applications.

Properties

IUPAC Name

methyl 2-(chloromethyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-11-6(10)5-2-3-8-9(5)4-7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAPJBQYSZBBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=NN1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.